molecular formula C12H16ClNO3S B12832454 3-Methyl-5-(methyl(propyl)carbamoyl)benzenesulfonyl chloride

3-Methyl-5-(methyl(propyl)carbamoyl)benzenesulfonyl chloride

Cat. No.: B12832454
M. Wt: 289.78 g/mol
InChI Key: XKKPJNUNLHZYLT-UHFFFAOYSA-N
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Description

3-Methyl-5-(methyl(propyl)carbamoyl)benzenesulfonyl chloride is an organic compound with a complex structure that includes a benzenesulfonyl chloride group, a carbamoyl group, and various alkyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(methyl(propyl)carbamoyl)benzenesulfonyl chloride typically involves multiple steps. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction to introduce the propyl group . The reaction conditions often require the use of strong acids or bases and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(methyl(propyl)carbamoyl)benzenesulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions include various sulfonamide derivatives, coupled aromatic compounds, and oxidized or reduced forms of the original compound.

Scientific Research Applications

3-Methyl-5-(methyl(propyl)carbamoyl)benzenesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Methyl-5-(methyl(propyl)carbamoyl)benzenesulfonyl chloride exerts its effects involves the interaction of its functional groups with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of target molecules. The carbamoyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonyl chlorides and carbamoyl derivatives, such as:

Uniqueness

What sets 3-Methyl-5-(methyl(propyl)carbamoyl)benzenesulfonyl chloride apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its specific structure provides distinct reactivity and selectivity compared to other similar compounds .

Properties

Molecular Formula

C12H16ClNO3S

Molecular Weight

289.78 g/mol

IUPAC Name

3-methyl-5-[methyl(propyl)carbamoyl]benzenesulfonyl chloride

InChI

InChI=1S/C12H16ClNO3S/c1-4-5-14(3)12(15)10-6-9(2)7-11(8-10)18(13,16)17/h6-8H,4-5H2,1-3H3

InChI Key

XKKPJNUNLHZYLT-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)C(=O)C1=CC(=CC(=C1)C)S(=O)(=O)Cl

Origin of Product

United States

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